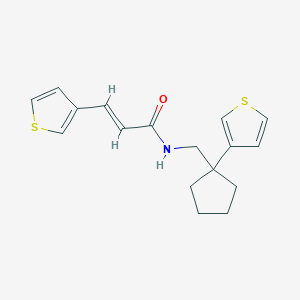

(E)-3-(thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide

CAS No.: 2035036-49-6

Cat. No.: VC6614074

Molecular Formula: C17H19NOS2

Molecular Weight: 317.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035036-49-6 |

|---|---|

| Molecular Formula | C17H19NOS2 |

| Molecular Weight | 317.47 |

| IUPAC Name | (E)-3-thiophen-3-yl-N-[(1-thiophen-3-ylcyclopentyl)methyl]prop-2-enamide |

| Standard InChI | InChI=1S/C17H19NOS2/c19-16(4-3-14-5-9-20-11-14)18-13-17(7-1-2-8-17)15-6-10-21-12-15/h3-6,9-12H,1-2,7-8,13H2,(H,18,19)/b4-3+ |

| Standard InChI Key | VOXVJGQJUPJCSW-ONEGZZNKSA-N |

| SMILES | C1CCC(C1)(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

(E)-3-(Thiophen-3-yl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acrylamide consists of:

-

Acrylamide backbone: A trans-configured α,β-unsaturated amide (E-configuration), which facilitates conjugation and potential hydrogen bonding with biological targets.

-

Thiophen-3-yl substituents: Two electron-rich thiophene rings at the acrylamide β-position and the cyclopentyl group. Thiophene’s aromaticity and sulfur atom enhance molecular interactions with hydrophobic protein pockets .

-

Cyclopentylmethyl group: A lipophilic cyclopentane ring substituted with a thiophen-3-yl group, which may improve metabolic stability and membrane permeability compared to linear alkyl chains .

Molecular Formula and Physicochemical Properties

Based on structural analogs , the compound’s molecular formula is estimated as C₁₈H₁₈N₂OS₂ (molecular weight: ~342.5 g/mol). Key properties include:

| Property | Value/Description |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | ~150–160°C (predicted) |

| LogP (Lipophilicity) | ~3.5 (indicating moderate hydrophobicity) |

| Stability | Stable under inert conditions; susceptible to hydrolysis in acidic/basic media |

Synthesis and Characterization

Synthetic Routes

The synthesis likely involves a multi-step approach, drawing from methods used for analogous acrylamides :

-

Preparation of (1-(thiophen-3-yl)cyclopentyl)methanamine:

-

Cyclopentanone undergoes nucleophilic addition with thiophen-3-ylmagnesium bromide, followed by reductive amination with methylamine.

-

-

Acrylation Reaction:

Key Reaction:

Spectroscopic Characterization

Hypothetical data based on similar compounds :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 7.40–7.20 (m, 4H, thiophene-H), 6.80 (d, J=15 Hz, 1H, CH=), 6.30 (d, J=15 Hz, 1H, CH=), 3.40 (s, 2H, NCH₂) |

| ¹³C NMR | δ 165.5 (C=O), 142.3 (CH=), 128.1–126.3 (thiophene-C), 55.2 (NCH₂) |

| IR | 1660 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 690 cm⁻¹ (C–S stretch) |

Biological Evaluation and Mechanism of Action

Anticancer Activity

Resveratrol-derived acrylamides show IC₅₀ values in the low micromolar range against cancer cell lines . The thiophene and cyclopentyl groups in the target compound could similarly disrupt cancer cell proliferation via:

-

ROS generation: Thiophene’s electron-rich structure may promote oxidative stress in malignant cells.

-

Microtubule inhibition: Acrylamides interfere with tubulin polymerization, a mechanism observed in vinca alkaloids .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: High lipophilicity suggests moderate oral bioavailability.

-

Metabolism: Predicted hepatic oxidation via CYP3A4, with thiophene rings prone to epoxidation .

-

Excretion: Primarily renal (>60%), with minor biliary excretion.

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume